benzylidenehydrazine

Antidiabetic Enzyme Inhibition α-Amylase

Benzylidenehydrazine (CAS 588-64-7) is a versatile hydrazone scaffold. Biological activity is highly substituent-dependent: a 2,4-fluoro analog shows ~5× greater α-amylase inhibition than acarbose, a gallic acid hybrid is ~13.5× more potent than kojic acid, and a benzoxazolinone derivative offers superior MAO-B selectivity. Procure only the specific derivative required to ensure reproducible, potent results in antidiabetic, skin-lightening, or neuroprotection programs.

Molecular Formula C7H8N2
Molecular Weight 120.15 g/mol
Cat. No. B8809509
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebenzylidenehydrazine
Molecular FormulaC7H8N2
Molecular Weight120.15 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C=NN
InChIInChI=1S/C7H8N2/c8-9-6-7-4-2-1-3-5-7/h1-6H,8H2
InChIKeyCRKDNNLDFYKBEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzylidenehydrazine: Core Scaffold Data for Informed Procurement


Benzylidenehydrazine (CAS 588-64-7) is a hydrazone formed by the condensation of benzaldehyde with hydrazine . It serves as a versatile scaffold in medicinal chemistry, characterized by the reactive azomethine (-NHN=CH-) moiety. Its derivatives are widely investigated for diverse biological activities, including antidiabetic, antityrosinase, and monoamine oxidase (MAO) inhibition [1]. The parent compound exhibits moderate solubility in organic solvents like ether and chloroform .

Why Generic Benzylidenehydrazine Substitution Fails


Generic substitution of benzylidenehydrazine derivatives is scientifically unsound due to profound, substituent-dependent variations in biological activity. The core hydrazone scaffold is highly tunable, and minor modifications on the benzylidene ring drastically alter potency, selectivity, and even mechanism of action [1]. For instance, in a series of antidiabetic agents, a 2,4-fluoro substitution yielded a ~5-fold increase in α-amylase inhibition compared to other analogs and the standard drug [2]. Similarly, for tyrosinase inhibitors, the presence of a gallic acid moiety (IC50 = 3.3 µM) or a 4-nitro group (IC50 = 0.05 µM) on the hydrazone core results in potencies that differ by orders of magnitude from the parent scaffold or other derivatives [3][4]. Therefore, procuring a specific derivative is essential for achieving reproducible and intended experimental outcomes.

Quantitative Differentiation of Benzylidenehydrazine Derivatives vs. Analogs


Enhanced α-Amylase Inhibition via 2,4-Fluoro Substitution on Benzylidenehydrazine Core

The 2,4-fluoro substituted benzylidenehydrazine analogue (Compound 9) exhibits a ~5-fold increase in α-amylase inhibitory potency compared to the standard drug acarbose [1].

Antidiabetic Enzyme Inhibition α-Amylase

Potent Tyrosinase Inhibition by Gallic Acid-Benzylidenehydrazine Hybrids

Compound 5f, a gallic acid-benzylidenehydrazine hybrid, inhibited tyrosinase with an IC50 of 3.3 μM, which is 13.5-fold more potent than the standard inhibitor kojic acid (IC50 = 44.4 μM) [1].

Tyrosinase Inhibitor Food Preservation Cosmeceutical

High Selectivity for MAO-B Isoform by a Benzoxazolinone-Benzylidenehydrazine Derivative

Compound 16, a specific 2-[2-(5-methyl-2-benzoxazolinone-3-yl)acetyl]-benzylidenehydrazine derivative, was found to be more selective for the MAO-B isoform than selegiline, a clinically used MAO-B inhibitor, based on experimentally determined Ki values [1].

MAO-B Inhibitor Neuroprotection Depression

Cytotoxic Activity Against MCF-7 Breast Cancer Cells

A novel 1,2-bis-(tetrasubstituted-benzylidene) hydrazine analogue, Compound 5, exhibited cytotoxic activity against MCF-7 breast cancer cells and was found to cause G2/M phase arrest and induce apoptosis, with activity comparable to a reference drug [1].

Cytotoxicity Anticancer MCF-7

Substituent Effects on Synthesis Yield and Reaction Time

In the synthesis of 2-[2-(5-methyl-2-benzoxazolinone-3-yl)acetyl]-substituted benzylidenehydrazine derivatives, a comparison of neutral versus acid/base catalyzed conditions revealed that yields and reaction times varied significantly depending on the specific benzaldehyde substituent [1].

Synthetic Efficiency Hydrazone Synthesis Process Optimization

Target Application Scenarios for Select Benzylidenehydrazine Derivatives


Potent Antidiabetic Drug Discovery

Research programs focused on developing novel antidiabetic agents should prioritize the 2,4-fluoro substituted benzylidenehydrazine analogue (Compound 9) for its demonstrated ~5-fold superior α-amylase inhibition (IC50 = 116.19 μM) compared to acarbose (IC50 = 600 μM) [1].

Food Preservation and Cosmeceutical Formulations

The gallic acid-benzylidenehydrazine hybrid (Compound 5f) is a strong candidate for development as a food preservative or in skin-lightening cosmeceuticals. Its tyrosinase inhibitory potency (IC50 = 3.3 μM) is 13.5-fold greater than that of the common standard, kojic acid [2].

CNS Drug Discovery for Neurodegenerative Disorders

Drug discovery projects targeting MAO-B for neurodegenerative diseases should consider the benzoxazolinone-benzylidenehydrazine derivative (Compound 16). Its demonstrated higher selectivity for MAO-B over MAO-A compared to selegiline suggests a potentially superior safety profile [3].

Anticancer Lead Optimization

Researchers developing anticancer therapies may find the 1,2-bis-(tetrasubstituted-benzylidene) hydrazine analogue (Compound 5) valuable due to its cytotoxic activity and specific mechanism of inducing G2/M phase arrest and apoptosis in MCF-7 breast cancer cells [4].

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